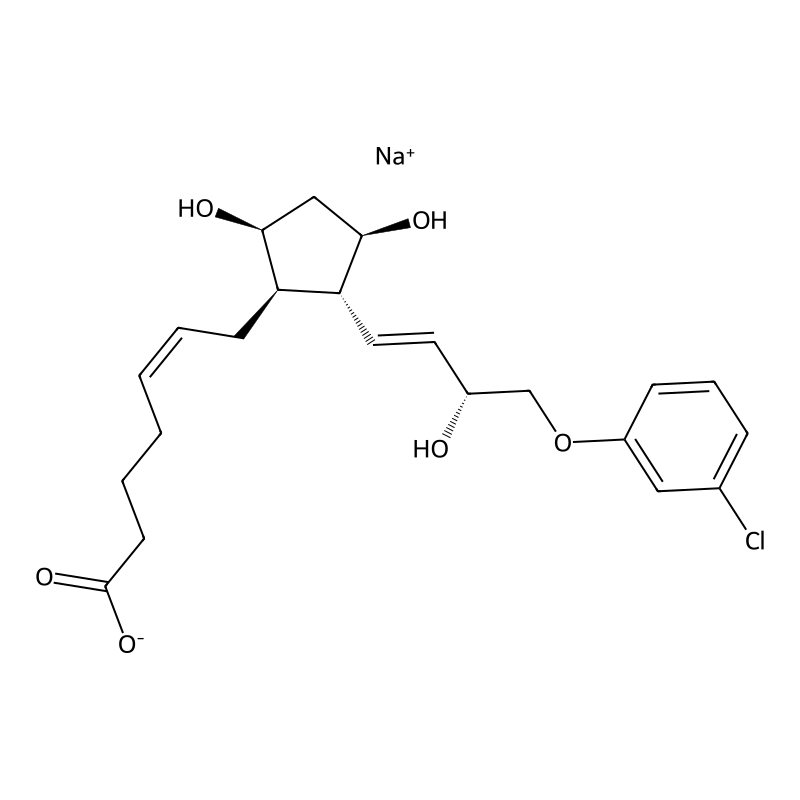

Cloprostenol Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Cloprostenol sodium (D-cloprostenol sodium) is a highly potent, synthetic prostaglandin F2α (PGF2α) analog and selective FP receptor agonist . In industrial and veterinary procurement, it is primarily sourced as an active pharmaceutical ingredient (API) for reproductive management formulations. Unlike natural prostaglandins, the cloprostenol molecule features an m-chlorophenoxy substitution that confers extreme resistance to endogenous enzymatic degradation. Furthermore, the specific selection of the (+)-enantiomer sodium salt (CAS 62561-03-9) provides two critical manufacturing advantages: it offers excellent aqueous solubility for stable injectable solutions, and it delivers the pure biologically active isomer, allowing formulators to drastically reduce the total API payload compared to racemic mixtures .

Substituting (+)-cloprostenol sodium with natural PGF2α (dinoprost) or racemic cloprostenol compromises both formulation efficiency and clinical efficacy. Natural dinoprost is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase during its first pass through the lungs, necessitating massive milligram-scale doses that increase formulation costs and side-effect risks. Conversely, attempting to substitute the sodium salt with the cloprostenol free acid introduces severe solubility bottlenecks, preventing the creation of simple, stable aqueous injectables [1]. Finally, utilizing racemic D,L-cloprostenol instead of the pure (+)-enantiomer (D-cloprostenol) forces manufacturers to use roughly 6 times more API per dose to achieve the same luteolytic threshold, introducing unnecessary inactive isomer load into the final product[2].

Enantiomeric Potency: (+)-Cloprostenol vs. Racemic Mixture

The isolation of the active (+)-enantiomer (D-cloprostenol) allows for a drastic reduction in the required therapeutic dose compared to the standard racemic mixture. Clinical pharmacokinetic studies demonstrate that a micro-dose of (+)-cloprostenol sodium achieves the identical luteolytic efficacy as a significantly larger dose of the racemate [1].

| Evidence Dimension | Required dose for complete luteolysis (Equine model) |

| Target Compound Data | 37.5 µg per dose |

| Comparator Or Baseline | 250 µg per dose (Racemic D,L-cloprostenol) |

| Quantified Difference | 85% reduction in required API mass per dose. |

| Conditions | In vivo luteolysis induction (subcutaneous/intramuscular injection) |

Procuring the pure (+)-enantiomer allows manufacturers to reduce API consumption per vial by over 80% while minimizing the metabolic burden of inactive isomers.

Metabolic Stability and Half-Life: Cloprostenol vs. Natural PGF2α

Natural PGF2α (dinoprost) is highly susceptible to rapid degradation by 15-hydroxyprostaglandin dehydrogenase, leading to a very short peripheral half-life. The m-chlorophenoxy modification in cloprostenol blocks this enzymatic pathway. As a result, cloprostenol sodium maintains prolonged receptor engagement and induces a more rapid and sustained drop in progesterone levels within the first 12 hours post-administration compared to dinoprost .

| Evidence Dimension | Standard luteolytic formulation dose (Bovine model) |

| Target Compound Data | ~500 µg per dose |

| Comparator Or Baseline | 25,000 µg (25 mg) per dose (Dinoprost tromethamine) |

| Quantified Difference | 50-fold higher in vivo potency due to metabolic resistance. |

| Conditions | Estrus synchronization protocols in lactating dairy cows |

The extreme metabolic stability of cloprostenol eliminates the need for massive API dosing, dramatically lowering raw material costs at commercial scale.

Aqueous Processability: Sodium Salt vs. Free Acid

For veterinary and research injectables, the API must be formulated into a stable, clear aqueous solution. The free acid form of cloprostenol exhibits poor water solubility, requiring organic co-solvents. Neutralizing the compound to (+)-cloprostenol sodium transforms it into a highly water-soluble crystalline powder, supporting direct dissolution into standard buffers like PBS .

| Evidence Dimension | Aqueous formulation solubility |

| Target Compound Data | Freely soluble (e.g., ≥ 1 mg/mL in PBS pH 7.2; highly soluble in water) |

| Comparator Or Baseline | Poorly soluble in pure water (Cloprostenol free acid) |

| Quantified Difference | Orders of magnitude improvement in aqueous dissolution rate and capacity. |

| Conditions | Standard ambient temperature formulation in aqueous buffers |

The sodium salt form is mandatory for manufacturing safe, co-solvent-free injectable solutions, streamlining the production workflow.

High-Efficiency Veterinary Injectable Manufacturing

Because (+)-cloprostenol sodium requires an 85% lower dose than its racemic counterpart and is freely water-soluble, it is a highly efficient API for manufacturing high-margin, low-volume estrus synchronization injectables for cattle, swine, and equine markets [1].

FP Receptor Pharmacological Screening

Due to its nanomolar binding affinity and resistance to tissue homogenate degradation, (+)-cloprostenol sodium serves as a highly stable reference agonist in in vitro FP receptor binding assays, outperforming natural PGF2α which degrades rapidly during incubation [2].

In Vivo Reproductive Toxicology Models

In mammalian research models requiring precise, sustained luteolysis, (+)-cloprostenol sodium is selected over dinoprost because its extended half-life guarantees consistent progesterone suppression without the need for repeated high-dose boluses [1].

References

- [1] Clinical Theriogenology. The use of prostaglandin F2α (PGF) for controlling the mare's estrous cycle. Volume 5, 2013.

- [2] Journal of Pharmacology and Experimental Therapeutics. Pharmacology of [3H]prostaglandin E1... and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites... 1995.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

81129I41BJ

Related CAS

GHS Hazard Statements

H334 (82.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H360 (93.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (77.78%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

55028-72-3

Use Classification

Dates

2: de Moraes CN, Maia L, de Lima PF, Dias MC, Raposo-Ferreira TM, Sudano MJ, Junior JB, Oba E. Temporal analysis of prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 messenger RNA expression and prostaglandin F2α receptor and cyclooxygenase 2 protein expression in endometrial tissue from multiparous Nelore (Bos taurus indicus) cows treated with cloprostenol sodium during puerperium. Theriogenology. 2015 Jan 15;83(2):276-84. doi: 10.1016/j.theriogenology.2014.09.022. Epub 2014 Sep 23. PubMed PMID: 25442016.

3: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.

4: Martins JP, Policelli RK, Neuder LM, Raphael W, Pursley JR. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. J Dairy Sci. 2011 Jun;94(6):2815-24. doi: 10.3168/jds.2010-3652. PubMed PMID: 21605751.

5: Martins JP, Policelli RK, Pursley JR. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. J Dairy Sci. 2011 Jun;94(6):2806-14. doi: 10.3168/jds.2010-3650. PubMed PMID: 21605750.

6: Whang HS, Vendeix FA, Gracz HS, Gadsby J, Tonelli A. NMR studies of the inclusion complex of cloprostenol sodium salt with beta-cyclodextrin in aqueous solution. Pharm Res. 2008 May;25(5):1142-9. Epub 2007 Dec 5. PubMed PMID: 18064541.

7: Tenhagen BA, Birkelbach E, Heuwieser W. Serum progesterone levels in post-partum dairy cows after repeated application of the prostaglandin F2 alpha analogue D (+) cloprostenol sodium. J Vet Med A Physiol Pathol Clin Med. 2000 May;47(4):213-20. PubMed PMID: 10887752.

8: Hu Y, Wright MD, Dyer RM, Nephew KP, Bolze RP, Day ML. Effects of cloprostenol sodium and clenbuterol HCl on reproductive performance in postpartum anestrous cows. Theriogenology. 1990 Jul;34(1):127-32. PubMed PMID: 16726822.

9: Turner TB, Peterson GA, Davis ME, Wilson GR, Irvin KM, Forry JT. Synchronization of estrus in beef cows and heifers with fenprostalene, cloprostenol sodium, and prostaglandin F2 alpha. Theriogenology. 1987 Jul;28(1):15-24. PubMed PMID: 16726288.

Explore Compound Types